1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,4-d]pyrimidine ring and a tetrahydrofuran ring . These types of structures are often found in biologically active compounds, and the pyrrolidine ring in particular is a common feature in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolopyrimidine ring might undergo reactions at the nitrogen atoms, while the tetrahydrofuran ring could potentially be opened under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its stability could be influenced by the strain in its rings .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Research on related compounds, such as pyrido[4,3-d]pyrimidines and pyrrolo[3,4-c]pyrazoles, showcases the diverse synthetic pathways and chemical reactions these structures can undergo. For instance, the conversion of specific tetrahydropyridine derivatives to antithrombotic compounds (Furrer, Wágner, & Fehlhaber, 1994) and the reactions leading to pyrazolo[3,4-d]pyrimidines from specific hydrazonoyl halides (Abdelhamid, Elghandour, & El-Reedy, 2008) are examples of the chemical versatility of this compound class.
Supramolecular Chemistry
Derivatives of pyrrolopyrimidines, including those incorporating crown ether motifs, have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. These studies reveal the compound's capacity for engaging in complex molecular interactions, which could be leveraged in materials science and nanotechnology (Fonari et al., 2004).
Electronic and Photophysical Properties
Research on pyrrolopyrimidine and related heterocyclic compounds also touches upon their electronic and photophysical properties, with implications for their use in electronic devices and photovoltaics. For instance, studies on polymers incorporating diketopyrrolopyrrole units, a close relative to pyrrolopyrimidines, have demonstrated their potential in organic electronics due to their high photoluminescence and charge transport properties (Beyerlein & Tieke, 2000).
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-6-(oxolan-2-ylmethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAJTIYWVJIEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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